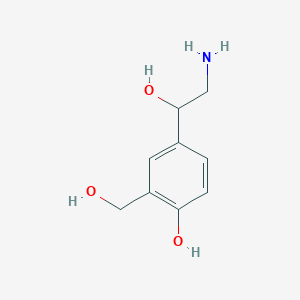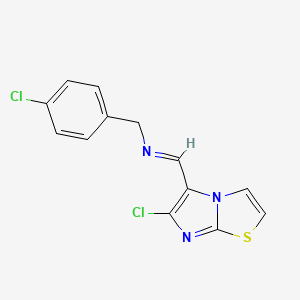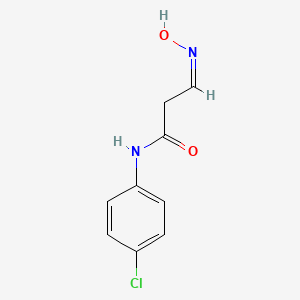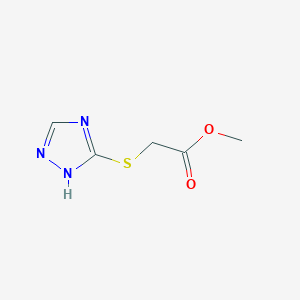
m-PEG12-Thiol
Overview
Description
m-PEG12-Thiol, also known as methoxy polyethylene glycol 12 thiol, is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a thiol group (-SH) at one end and a methoxy group (-OCH3) at the other end, with a polyethylene glycol chain of 12 ethylene glycol units in between. This compound is widely used in various scientific and industrial applications due to its unique properties, such as water solubility, biocompatibility, and ability to form stable linkages with other molecules .
Mechanism of Action
Target of Action
m-PEG12-Thiol, also known as mPEG12-SH, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Mode of Action
The mode of action of this compound involves the formation of PROTACs, which are bifunctional molecules that link a target protein ligand to an E3 ubiquitin ligase ligand . The PROTAC molecule recruits the target protein and the E3 ligase into close proximity, which facilitates the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, leading to its degradation .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within the cell . By facilitating the degradation of specific target proteins, this compound can influence various cellular processes that are regulated by these proteins.
Pharmacokinetics
Pegylation, the process of attaching peg chains to molecules, is known to improve the pharmacokinetic properties of drugs . It can increase solubility, stability, and half-life, reduce immunogenicity and proteolytic degradation, and enhance permeability and retention effect .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially providing a therapeutic effect.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein degradation can be affected by the intracellular environment, including the presence of other proteins and the state of the ubiquitin-proteasome system . Furthermore, the hydrophilic nature of PEG can increase the solubility of this compound in aqueous media , which could influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
m-PEG12-Thiol plays a significant role in biochemical reactions, particularly in the field of protein biology . It interacts with various enzymes, proteins, and other biomolecules, enhancing their water solubility and decreasing aggregation . The SH group in this compound can react with metal surfaces, other thiols, disulfide, maleimide, and vinyl sulfone groups .
Cellular Effects
This compound influences cell function by modifying the properties of proteins and other biomolecules . It is used in the modification of gold nanorods (GNRs), especially for applications in the field of biomedicines . The decreased toxicity of PEGylated GNRs is critical for investigating cell-nanomaterial interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its SH group, which can form covalent bonds with other molecules . This property is exploited in the process of PEGylation, where this compound is used to modify the surface of biomolecules, enhancing their stability and solubility .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the efficiency of PEGylation, a process that uses this compound, can vary depending on factors such as pH .
Metabolic Pathways
Given its role in PEGylation, it is likely that this compound interacts with various enzymes and cofactors during this process .
Subcellular Localization
Given its role in PEGylation, it is likely that this compound is involved in processes occurring in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG12-Thiol typically involves the reaction of methoxy polyethylene glycol with a thiolating agent. One common method is the reaction of methoxy polyethylene glycol with thioacetic acid, followed by hydrolysis to yield the thiol-terminated product. The reaction conditions usually involve mild temperatures and the presence of a catalyst to facilitate the thiolation process .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters such as temperature, pH, and reaction time. The process may also involve purification steps such as filtration, distillation, and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
m-PEG12-Thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Addition: The thiol group can add to double bonds in alkenes and alkynes
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Addition: Maleimides or vinyl sulfones under mild conditions
Major Products
Disulfides: Formed from the oxidation of thiols.
Thioethers: Formed from nucleophilic substitution reactions.
Adducts: Formed from addition reactions with alkenes and alkynes
Scientific Research Applications
m-PEG12-Thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in surface modification of nanoparticles.
Biology: Employed in the conjugation of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the formulation of cosmetics, coatings, and adhesives due to its biocompatibility and water solubility .
Comparison with Similar Compounds
Similar Compounds
m-PEG12-Maleimide: Contains a maleimide group instead of a thiol group, used for conjugation with thiol-containing molecules.
m-PEG12-Vinyl Sulfone: Contains a vinyl sulfone group, used for conjugation with thiols and amines.
m-PEG12-Azide: Contains an azide group, used for click chemistry reactions with alkynes
Uniqueness
m-PEG12-Thiol is unique due to its thiol group, which provides specific reactivity towards electrophiles and metal surfaces. This makes it particularly useful in applications requiring stable thiol linkages, such as in the formation of self-assembled monolayers on gold surfaces and in the synthesis of protein conjugates .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H52O12S/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38/h38H,2-25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDXXEVQFMVAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134874-49-0 | |
| Record name | m-PEG12-Thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3118625.png)
![N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea](/img/structure/B3118627.png)


![N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3118643.png)
![1-(methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B3118654.png)
![1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone](/img/structure/B3118656.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine](/img/structure/B3118692.png)
![N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide](/img/structure/B3118698.png)
![N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B3118700.png)

![1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine](/img/structure/B3118712.png)
